2,5-Dichlorobenzene-1,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water and alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

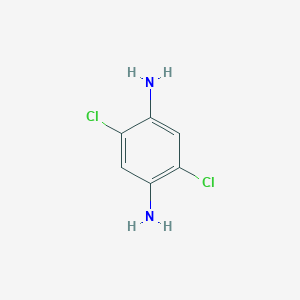

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYVHDDEMLNVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066557 | |

| Record name | 1,4-Benzenediamine, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Powder; [MSDSonline] | |

| Record name | 2,5-Dichloro-1,4-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOLUBLE IN WATER AND ALCOHOL | |

| Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE PRISMS | |

CAS No. |

20103-09-7 | |

| Record name | 2,5-Dichloro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20103-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1,4-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020103097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLORO-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CCW77BAXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170 °C | |

| Record name | 2,5-DICHLORO-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzene-1,4-diamine, also known as 2,5-dichloro-p-phenylenediamine, is a chlorinated aromatic diamine with the chemical formula C₆H₆Cl₂N₂.[1][2] This compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably high-performance pigments.[1][3] Its rigid structure and reactive amino groups also suggest its potential as a building block in the development of novel polymers and pharmaceutical agents.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to brown crystalline powder.[5][6] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 20103-09-7 | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 177.03 g/mol | [2] |

| Appearance | White to brown crystalline powder | [5][6] |

| Melting Point | 164-166 °C (decomposes) | [7][8] |

| Boiling Point | 303.7 ± 37.0 °C at 760 mmHg | [8] |

| Density | 1.5 ± 0.1 g/cm³ | [8] |

| Solubility | Slightly soluble in water |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits two main signals.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.759 | Singlet | 2H | Aromatic C-H |

| 4.68 | Singlet | 4H | -NH₂ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | C-NH₂ |

| Data not available in search results | C-Cl |

| Data not available in search results | C-H |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3498, 3450 | Sharp | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1605 | Strong | N-H bending of the primary amine |

Mass Spectrometry

The mass spectrum confirms the molecular weight of the compound and provides insights into its fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 178 | 64.0 | [M+2]⁺ isotopic peak |

| 177 | 14.2 | [M+1]⁺ isotopic peak |

| 176 | 100.0 | [M]⁺ (Molecular Ion) |

| 141 | 13.1 | [M-Cl]⁺ |

| 114 | 12.5 | |

| 88 | 12.1 | |

| 78 | 14.7 | |

| 52 | 12.7 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitrated precursor. A detailed experimental protocol is outlined below, based on patent literature.[7]

Reaction: Reduction of 2,5-dichloro-4-nitroaniline.

Reagents and Equipment:

-

2,5-dichloro-4-nitroaniline

-

Hydrazine hydrate (80% solution)

-

Sodium hydroxide

-

1,4-Naphthoquinone (catalyst)

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

To a reaction vessel, add 200 mL of deionized water, 41.4 g of pulverized 2,5-dichloro-4-nitroaniline, 6 g of sodium hydroxide, and 0.3 g of 1,4-naphthoquinone.

-

Stir the mixture to form a suspension.

-

Add 25 g of 80% hydrazine hydrate solution to the vessel.

-

Heat the reaction mixture to a temperature range of 85°C to 95°C and maintain this temperature with continuous stirring for 9 hours to ensure the reaction goes to completion.

-

After the reaction is complete, cool the mixture and separate the solid product by filtration.

-

Wash the filter cake with deionized water to remove any residual impurities.

-

Dry the product under appropriate conditions to yield this compound.

Expected Yield: Approximately 34.0 g.

Purity Analysis: The purity of the synthesized product can be determined by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Below is a DOT script for the synthesis workflow of this compound.

Caption: Workflow for the synthesis of this compound.

Synthesis of C.I. Pigment Red 214

This compound is a key precursor in the synthesis of C.I. Pigment Red 214. The general process involves diazotization of an aromatic amine followed by coupling and condensation reactions.

Reaction Overview:

-

Diazotization: 2,5-Dichloroaniline is diazotized.

-

Coupling: The resulting diazonium salt is coupled with 3-hydroxy-2-naphthoyl chloride.

-

Condensation: Two molar equivalents of the product from the coupling reaction are condensed with one molar equivalent of this compound.[9]

A detailed experimental protocol for this specific multi-step synthesis is complex and proprietary to pigment manufacturers. However, the fundamental steps are outlined in the logical relationship diagram below.

Below is a DOT script for the synthesis pathway of Pigment Red 214.

Caption: Logical steps in the synthesis of Pigment Red 214.

Applications in Drug Development and Signaling Pathways

While the primary industrial application of this compound is in pigment manufacturing, its chemical structure holds potential for applications in medicinal chemistry.[4] The presence of two reactive amine groups on a rigid dichlorinated benzene ring makes it an attractive scaffold for the synthesis of novel bioactive molecules.

Potential as a Pharmaceutical Intermediate

Aromatic diamines and their derivatives are found in a variety of pharmacologically active compounds. The dichloro-substitution pattern on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or metabolic stability. For instance, chlorinated anilines are used as starting materials for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. While no specific drugs are currently marketed that are directly derived from this compound, its structural motifs are relevant to the design of new therapeutic agents.

Involvement in Signaling Pathways

There is currently no direct evidence in the reviewed literature of this compound or its simple derivatives being involved in specific biological signaling pathways. However, as a building block for more complex molecules, it could be incorporated into structures designed to interact with various biological targets. For example, kinase inhibitors often feature an aniline or substituted aniline moiety that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The synthesis of libraries of compounds based on the this compound scaffold could lead to the discovery of novel modulators of cellular signaling.

The logical relationship for its potential role in drug discovery is visualized below.

Below is a DOT script illustrating the potential role of this compound in drug discovery.

Caption: Potential workflow for drug discovery using the diamine scaffold.

Conclusion

This compound is a well-characterized chemical intermediate with established importance in the pigment industry. Its chemical properties, including its reactivity and structural features, make it a versatile building block. While its direct role in drug development and signaling pathways is not yet established, its potential as a scaffold for the synthesis of novel bioactive compounds warrants further investigation by researchers in medicinal chemistry and pharmacology. The detailed experimental protocols and spectral data provided in this guide serve as a valuable resource for scientists working with this compound.

References

- 1. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 2. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. CN106634040A - Preparation method of red pigment - Google Patents [patents.google.com]

- 5. 2,5-Dichloro-1,4-phenylenediamine | 20103-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2,5-Dichloro-1,4-phenylenediamine | 20103-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 20103-09-7 [chemicalbook.com]

- 8. 2,5-Dichloro-1,4-phenylenediamine | CAS#:20103-09-7 | Chemsrc [chemsrc.com]

- 9. Pigment Red 214 [dyestuffintermediates.com]

A Technical Guide to 2,5-Dichlorobenzene-1,4-diamine (CAS: 20103-09-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzene-1,4-diamine (CAS: 20103-09-7), a significant chemical intermediate. The document details its chemical and physical properties, outlines established synthesis protocols, and discusses its primary applications, particularly in the manufacturing of high-performance pigments. Safety, handling, and spectral data are also summarized. While its predominant use lies in the chemical industry, this guide also touches upon the potential for exploration in other sectors, including specialty chemicals and as a monomer in advanced polymer synthesis.[1][2]

Chemical and Physical Properties

This compound, also known as 2,5-dichloro-p-phenylenediamine, is a crystalline solid at room temperature.[3] Its molecular structure, featuring a benzene ring substituted with two amine groups and two chlorine atoms, imparts specific characteristics valuable in various chemical syntheses.[1] The presence of chlorine atoms, for instance, enhances the lightfastness and thermal stability of pigments derived from this compound.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20103-09-7 | [1][4] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][5] |

| Molecular Weight | 177.03 g/mol | [1][5] |

| Appearance | White to brown powder/crystal | [6] |

| Melting Point | 164-166 °C (decomposes) | [1][5] |

| Boiling Point | 303.7 ± 37.0 °C at 760 mmHg | [1][5] |

| Density | 1.5 ± 0.1 g/cm³ | [1][5] |

| Flash Point | 137.5 ± 26.5 °C | [1][5] |

| Solubility | Sparingly soluble in water | |

| Storage Temperature | 2-8°C | [7] |

Synthesis Protocols

Multiple synthetic routes for this compound have been developed. A common method involves a four-step process starting from 2,5-dichloroaniline. An alternative approach begins with aniline.

Synthesis from 2,5-Dichloroaniline

This process involves four key reaction steps: acylation, nitration, hydrolysis, and reduction.[2] The initial acylation protects the amino group, allowing for the subsequent nitration. This is followed by hydrolysis and a final reduction to yield the diamine.[2] An improved version of this process utilizes a halogenated hydrocarbon as the solvent for the acylation reaction and a catalytic reduction with hydrazine hydrate, ferric chloride, and activated carbon in an alcohol solvent.[2] This optimized method reports a total yield of 72.3-77.9%.[2]

Experimental Workflow: Synthesis from 2,5-Dichloroaniline

Caption: Four-step synthesis of this compound.

Synthesis from Aniline

This alternative route begins with the diazotization of aniline in an inorganic aqueous acid using sodium nitrite. The resulting diazonium salt is then coupled with 2,5-dichloroaniline to form an azo-compound. Finally, this intermediate is reduced to yield this compound.

Experimental Protocol: Synthesis from Aniline

-

Diazotization: Aniline is subjected to a diazotization reaction in an inorganic aqueous acid with sodium nitrite to form a diazonium salt.

-

Coupling Reaction: The diazonium salt is then reacted with 2,5-dichloroaniline to produce an azo-compound, 4-amino-2,5-dichloroazobenzene.

-

Reduction: The azo-compound undergoes reduction via catalytic hydrogenolysis under acidic conditions to yield the final product. The crude product can be steamed to recover aniline for reuse.

-

Purification: The product is dissolved in methanol, and the pH is adjusted. The resulting solution is filtered, and the product is isolated as its hydrochloride salt. This is followed by dissolution in water, decolorization, neutralization, and crystallization to obtain the pure this compound.

Applications

The primary industrial application of this compound is as a key intermediate in the synthesis of high-performance pigments, most notably Pigment Red 214.[1][4] Its molecular structure is also being explored for its potential use as a monomer in the synthesis of advanced polymers.[2]

Synthesis of Pigment Red 214

In the production of Pigment Red 214, this compound acts as a crucial diazo component.[2] The synthesis involves the diazotization of its amine groups to form diazonium salts. These reactive intermediates are then coupled with a naphthol derivative to create the final azo pigment structure.[2]

Reaction Pathway: Synthesis of Pigment Red 214

Caption: Key steps in the synthesis of Pigment Red 214.

Spectral Data

Detailed spectral analysis is crucial for the characterization and quality control of this compound. The following spectral data are available for this compound:

Table 2: Spectral Data for this compound

| Technique | Data Availability | Source |

| ¹H NMR | Spectrum available | ChemicalBook[1], PubChem[8] |

| ¹³C NMR | Spectrum available | ChemicalBook, PubChem[8] |

| IR | Spectrum available | ChemicalBook, PubChem[8] |

| Mass Spectrometry | Spectrum available | ChemicalBook |

Note: While the availability of spectra is confirmed, direct spectral data is not provided in this document. Please refer to the cited sources for detailed information.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[8] It is also suspected of causing respiratory irritation.[8]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, well-ventilated area.

Relevance to Drug Development

While the primary applications of this compound are in the chemical industry, its structural features suggest potential for exploration as a pharmaceutical intermediate. Phenylenediamines are a class of compounds with diverse biological activities. However, to date, there is limited publicly available information on the specific biological activities, signaling pathways, or mechanisms of action of this compound in a drug development context. Further research is required to explore its potential in this area.

Conclusion

This compound is a versatile and important chemical intermediate with well-established synthesis protocols and a primary role in the production of high-performance pigments. Its chemical and physical properties are well-documented, and comprehensive spectral data are available for its characterization. While its direct application in drug development is not yet established, its structural motifs may warrant further investigation for potential pharmaceutical applications. This guide serves as a valuable resource for researchers and professionals working with this compound, providing a solid foundation of its chemistry, synthesis, and applications.

References

- 1. This compound(20103-09-7) 1H NMR [m.chemicalbook.com]

- 2. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]

- 3. 2,5-Dichloro-1,4-phenylenediamine | 20103-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 6. 2,5-Dichloro-1,4-phenylenediamine | 20103-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 20103-09-7 [chemicalbook.com]

- 8. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichlorobenzene-1,4-diamine: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 2,5-Dichlorobenzene-1,4-diamine (CAS No: 20103-09-7), a critical aromatic diamine intermediate. It details the compound's molecular structure, physicochemical properties, and established synthesis protocols. Primarily geared towards researchers, scientists, and professionals in drug development and materials science, this document summarizes key quantitative data in tabular format, outlines detailed experimental methodologies, and visualizes complex processes. The guide focuses on its significant role in the synthesis of high-performance azo pigments and its emerging applications in polymer science, while also addressing essential safety and handling protocols.

Introduction

This compound, also known as 2,5-dichloro-p-phenylenediamine, is an aromatic organic compound characterized by a benzene ring substituted with two amine groups and two chlorine atoms.[1] This specific molecular arrangement imparts unique chemical reactivity and properties, making it a valuable intermediate in various industrial syntheses.[1] Its most prominent application is as a diazo component in the manufacturing of advanced azo pigments, such as Pigment Red 214, where it contributes to the final product's vibrant color, lightfastness, and thermal stability.[1][2] Beyond pigments, its utility is being explored in the synthesis of advanced polymers and potentially as an intermediate for pharmaceuticals and other specialty chemicals.[1][2][3] This guide serves as a technical resource, consolidating data on its molecular structure, properties, synthesis, and applications.

Molecular Structure and Chemical Properties

The structural and chemical properties of this compound are fundamental to its role in chemical synthesis. The presence of both electron-donating amine groups and electron-withdrawing chlorine atoms on the benzene ring dictates its reactivity in processes like diazotization.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented below.

| Identifier | Value | Reference |

| Preferred IUPAC Name | This compound | [4][5] |

| CAS Number | 20103-09-7 | [1][2][4][5] |

| Molecular Formula | C6H6Cl2N2 | [2][4][5] |

| Molecular Weight | 177.03 g/mol | [2][4][5] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)N)Cl)N | [4][5] |

| InChI | InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2 | [5] |

| InChIKey | QAYVHDDEMLNVMO-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties

The physical and chemical properties of the compound are crucial for its handling, storage, and application in various reaction conditions.[2]

| Property | Value | Reference |

| Appearance | White to brown or pinkish-grey powder/crystal | [3][5][6] |

| Melting Point | 164-166 °C (with decomposition) | [2][7] |

| Boiling Point | 303.7 ± 37.0 °C at 760 mmHg (estimated) | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 137.5 ± 26.5 °C | [2] |

| Solubility | Sparingly soluble in water; slightly soluble in alcohol | [3][5] |

| Storage Temperature | 2-8°C recommended |

Synthesis Protocols

The synthesis of this compound can be achieved through various routes, often involving multi-step chemical processes starting from precursors like 2,5-dichloroaniline or 2,5-dichloro-4-nitroaniline.[1][7] These methods require precise control of reaction conditions to ensure high yield and purity.[1]

Synthesis via Reduction of 2,5-dichloro-4-nitroaniline

This method involves the direct reduction of a nitroaniline precursor.[7]

Experimental Protocol:

-

To a reaction vessel, add 200 mL of deionized water, 41.4 g of pulverized 2,5-dichloro-4-nitroaniline, 6 g of sodium hydroxide, and 0.3 g of 1,4-naphthoquinone.[7]

-

Add 25 g of 80% hydrazine hydrate solution to the aqueous mixture.[7]

-

Heat the reaction mixture to a temperature range of 85°C to 95°C and stir continuously for 9 hours.[7]

-

Upon completion, separate the product by filtration.[7]

-

Wash the resulting filter cake with deionized water.[7]

-

Dry the product under appropriate conditions to yield this compound (reported yield of 34.0 g).[7]

Synthesis via Diazotization and Reduction

A common industrial route starts with 2,5-dichloroaniline, which undergoes a series of reactions including diazotization, coupling, and reduction.[8]

Methodology Overview:

-

Diazotization: Aniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form an aniline diazonium salt.[8]

-

Coupling Reaction: The diazonium salt is then reacted with 2,5-dichloroaniline to form an intermediate azo-compound.[8]

-

Reduction: The azo-compound is reduced under acidic conditions using a reducing agent like zinc powder. This step cleaves the azo bond to yield this compound and aniline.[8]

-

Purification: The product is typically isolated as its hydrochlorate salt, followed by neutralization, decoloring, and crystallization to obtain the high-purity final product.[8]

Analytical Characterization

To ensure the quality and purity of this compound for industrial applications, several analytical techniques are employed.[1] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for determining purity.[2][7] Spectroscopic methods such as NMR and IR may also be used for structural confirmation.[1]

| Parameter | Specification | Analytical Method | Reference |

| Assay (Purity) | ≥98.5% | Titration | [2] |

| Assay (Purity) | ≥99.0% | HPLC | [2] |

| Assay (Purity) | >98.0% | GC | [6] |

| Chemical Purity | 99.6% | Chemical Analysis | [7] |

| Moisture Content | <1.0% | - | [2] |

Applications in Research and Industry

The unique structure of this compound makes it a versatile building block in materials science and organic synthesis.[3]

Pigment Synthesis

The primary industrial application of this compound is in the synthesis of azo pigments.[2] It serves as a key diazo component, where its two amine groups are converted into reactive diazonium salts.[1] These intermediates are then coupled with other organic molecules, such as naphthol derivatives, to form the final pigment structure.[1] The chlorine atoms on the benzene ring enhance the lightfastness and thermal stability of the resulting pigments, making them suitable for demanding applications like automotive coatings and high-quality plastics.[1]

Polymer Science and Other Applications

There is growing research interest in using this compound as a monomer in the synthesis of advanced polymers.[1] It can also serve as a linker for creating Covalent Organic Frameworks (COFs). Other potential applications include its use as an intermediate for pharmaceuticals, a corrosion inhibitor, and in the production of various dyes.[2][3]

Safety and Handling

This compound is considered hazardous and requires careful handling.[9] It is harmful if swallowed and may cause skin and eye irritation.[9][10]

Handling and Storage:

-

Handle in accordance with good industrial hygiene and safety practices.[9]

-

Use in a well-ventilated area and avoid breathing dust.[9]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Store in a cool, dry, tightly closed container, away from incompatible materials such as oxidizing agents.[2][10]

| Hazard Statement | GHS Classification | Reference |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | [6][9] |

| H319: Causes serious eye irritation | Eye irritation (Category 2A) | [10] |

| H351: Suspected of causing cancer | Carcinogenicity (Category 2) | [10] |

| H410: Very toxic to aquatic life with long lasting effects | Chronic aquatic hazard (Category 1) | [10] |

Conclusion

This compound is a fundamentally important chemical intermediate with a well-established role in the pigment industry and growing potential in materials science. Its synthesis, while requiring careful control, is well-documented. The compound's unique molecular structure, featuring both amine and chloro substituents, provides the reactivity and stability essential for its applications. A thorough understanding of its properties, synthesis, and safety protocols is crucial for its effective and safe utilization in research and industrial manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS 20103-09-7 [matrix-fine-chemicals.com]

- 5. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dichloro-1,4-phenylenediamine | 20103-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 20103-09-7 [chemicalbook.com]

- 8. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 2,5-Dichlorobenzene-1,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The available quantitative spectroscopic data for 2,5-Dichlorobenzene-1,4-diamine is summarized in the tables below.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3392.2 | strong | N-H stretching (asymmetric) |

| 3292.9 | strong | N-H stretching (symmetric) |

| 3194.8 | strong | N-H stretching (overtone or combination band) |

| 3041.1 | medium | Aromatic C-H stretching |

| 1708.5 | medium | Overtone or combination band |

| 1632.4 | strong | N-H bending (scissoring) |

| 1502.2 | strong | Aromatic C=C stretching |

| 1409.6 | strong | Aromatic C=C stretching |

| 1310.6 | strong | C-N stretching |

| 1219.3 | strong | C-N stretching |

| 1093.2 | strong | In-plane C-H bending |

| 1071.1 | strong | In-plane C-H bending |

| 873.4 | strong | Out-of-plane C-H bending |

| 825.0 | medium | Out-of-plane C-H bending |

| 725.8 | strong | C-Cl stretching |

| 633.3 | strong | C-Cl stretching |

| 551.7 | medium | Ring deformation |

| 418.1 | medium | Ring deformation |

Data sourced from a patent describing the preparation of 2,5-dichloro-1,4-phenylenediamine.

Table 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data

A ¹H NMR spectrum for this compound has been recorded at 400 MHz in DMSO-d₆.[1] While the detailed spectral data with precise chemical shifts, splitting patterns, and coupling constants are not publicly available, the expected spectrum can be predicted based on the molecule's structure. The molecule has a plane of symmetry, leading to two distinct types of protons: the aromatic protons and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | Singlet | 2H | Aromatic C-H |

| ~4.0 - 5.0 | Broad Singlet | 4H | Amine N-H |

Note: These are predicted values. The exact chemical shifts can be influenced by solvent and concentration. The amine protons are expected to be a broad singlet due to exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom.

Table 3: Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140 - 150 | C-NH₂ |

| ~120 - 130 | C-Cl |

| ~110 - 120 | C-H |

Note: These are predicted ranges based on typical chemical shifts for substituted aromatic compounds.

Table 4: Mass Spectrometry (MS) Data

A mass spectrum for this compound is not publicly available. The expected key feature in an Electron Ionization (EI) mass spectrum would be the molecular ion peak.

| m/z | Relative Intensity | Assignment |

| 176 | [M]⁺ | Molecular ion (with ³⁵Cl₂) |

| 178 | [M+2]⁺ | Isotope peak (with one ³⁵Cl and one ³⁷Cl) |

| 180 | [M+4]⁺ | Isotope peak (with ³⁷Cl₂) |

Note: The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to be in a ratio of approximately 9:6:1, which is characteristic for a molecule containing two chlorine atoms. Major fragmentation pathways would likely involve the loss of chlorine atoms and cleavage of the amino groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

ATR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

KBr Pellet Protocol:

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good spectrum, especially for quaternary carbons.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

Instrumentation: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.

Protocol:

-

If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Alternatively, for direct insertion, place a small amount of the solid sample in a capillary tube and introduce it directly into the ion source via a direct insertion probe.

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis of a solid sample.

References

Solubility Profile of 2,5-Dichlorobenzene-1,4-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-Dichlorobenzene-1,4-diamine, a key intermediate in various industrial syntheses, particularly in the manufacturing of high-performance pigments. While quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and outlines a standardized experimental protocol for its quantitative determination. This guide aims to equip researchers and professionals in drug development and material science with the necessary information to effectively utilize this compound in their work, ensuring optimal solvent selection for synthesis, purification, and formulation.

Introduction

This compound (CAS No: 20103-09-7) is a crystalline solid with the molecular formula C₆H₆Cl₂N₂. Its molecular structure, featuring a benzene ring substituted with two amine groups and two chlorine atoms, makes it a valuable building block in organic synthesis. The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction kinetics, crystallization, and formulation development. Understanding its behavior in different organic solvents is paramount for process optimization and achieving desired product purity and yield.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂ | |

| Molecular Weight | 177.03 g/mol | |

| Appearance | White to off-white or reddish-yellow crystalline powder | |

| Melting Point | 164-166 °C (decomposes) | |

| Boiling Point | 303.7 °C at 760 mmHg | |

| Density | 1.5 g/cm³ |

Solubility Data

Exhaustive searches of scientific databases and literature have revealed a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound across a broad spectrum of organic solvents. The available information is primarily qualitative.

Qualitative Solubility Summary:

Based on available safety data sheets and chemical repository information, the solubility of this compound can be summarized as follows:

-

Water: Sparingly to slightly soluble.

-

Alcohol (e.g., Ethanol, Methanol): Slightly soluble.

To provide a practical guide for solvent screening, Table 2 categorizes common organic solvents and indicates the expected qualitative solubility based on general principles of "like dissolves like" and the limited available data.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Slightly Soluble |

| Polar Aprotic | Acetone, Ethyl Acetate | Likely Low to Moderate |

| Dimethylformamide (DMF) | Likely Moderate to High | |

| Dimethyl Sulfoxide (DMSO) | Likely Moderate to High | |

| Nonpolar Aromatic | Toluene, Benzene | Likely Low |

| Chlorinated | Dichloromethane, Chloroform | Likely Low to Moderate |

Note: This table is a predictive guide. Experimental verification is crucial for precise applications.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a standard approach for determining the solubility of a crystalline solid like this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed, clean, and dry volumetric flask.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the volumetric flask in a fume hood and gently evaporate the solvent using a stream of inert gas (e.g., nitrogen) or by placing it in a vacuum oven at a temperature below the compound's decomposition point.

-

Once all the solvent has evaporated, place the flask in an oven at a moderate temperature (e.g., 60-80 °C) to ensure complete drying and removal of any residual solvent.

-

Cool the flask to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

Solubility (g/L) = Mass of dissolved solid (g) / Volume of solvent (L)

-

Workflow for Experimental Solubility Determination:

Caption: Workflow for the gravimetric determination of solubility.

Synthesis of this compound

This compound is typically synthesized from 1,4-dichloro-2,5-dinitrobenzene. The synthesis involves the reduction of the two nitro groups to amine groups.

General Synthesis Pathway:

Caption: General synthesis pathway for this compound.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in organic solvents. While quantitative data is sparse in the public domain, the qualitative information and the detailed experimental protocol provided herein offer a solid foundation for researchers and professionals. The determination of precise solubility data is a critical step for the effective use of this compound in synthesis and formulation, and it is recommended that experimental validation be performed for specific solvent systems. The lack of comprehensive public solubility data also highlights an opportunity for further research to expand the chemical database for this important industrial intermediate.

physical and chemical characteristics of 2,5-dichloro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-p-phenylenediamine, also known as 2,5-dichlorobenzene-1,4-diamine, is a chlorinated aromatic diamine. Its chemical structure, featuring a benzene ring substituted with two amino groups and two chlorine atoms in a para and ortho/meta arrangement respectively, makes it a molecule of interest in various chemical syntheses. While its primary applications have historically been in the dye and polymer industries, its structural motifs are relevant to medicinal chemistry and drug design.[1][2] This guide provides a comprehensive overview of its known physical and chemical characteristics, synthesis, and reactivity.

Physicochemical Characteristics

The physical and chemical properties of 2,5-dichloro-p-phenylenediamine are summarized in the table below. The data indicates a stable solid compound under standard conditions.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,4-Diamino-2,5-dichlorobenzene, 2,5-Dichloro-1,4-benzenediamine | [4] |

| CAS Number | 20103-09-7 | [5] |

| Molecular Formula | C₆H₆Cl₂N₂ | [6] |

| Molecular Weight | 177.03 g/mol | [6] |

| Appearance | White to brown crystalline powder | |

| Melting Point | 164-166 °C (decomposes) | [7] |

| Boiling Point | 303.7 ± 37.0 °C at 760 mmHg | [7] |

| Solubility | No quantitative data available. Qualitatively described as slightly soluble in water and alcohol. | [8] |

| Purity | Commercially available up to 99% | [3] |

Synthesis

The primary route for the synthesis of 2,5-dichloro-p-phenylenediamine starts from 2,5-dichloroaniline.[9] The process involves a four-step reaction sequence: acylation, nitration, hydrolysis, and reduction.[9] An alternative patented method involves a diazotization-coupling reaction followed by reduction.[1]

A generalized workflow for the synthesis starting from 2,5-dichloroaniline is depicted below. This process is designed to introduce a second amino group onto the benzene ring.

Experimental Protocols

The key steps as described in patent CN1974540B are:

-

Acylation: The amino group of 2,5-dichloroaniline is protected, for example, by reaction with acetic anhydride to form an acetamide.[9]

-

Nitration: A nitro group is introduced onto the aromatic ring, directed by the acetylamino group.[9]

-

Hydrolysis: The acetyl group is removed to regenerate the free amino group, yielding a nitroaniline intermediate.[9]

-

Reduction: The nitro group is reduced to an amino group to form the final product, 2,5-dichloro-p-phenylenediamine.[9]

Chemical Reactivity and Characteristics

The chemical reactivity of 2,5-dichloro-p-phenylenediamine is characteristic of aromatic amines. The presence of two activating amino groups and two deactivating chloro groups on the benzene ring influences its reactivity in various chemical transformations.

-

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored quinone-imine compounds.[8]

-

Acylation: The amino groups can readily react with acylating agents such as acid chlorides and anhydrides to form amides.

-

Electrophilic Substitution: The amino groups are strongly activating and ortho-, para-directing. However, the positions on the ring are already substituted, so further electrophilic substitution would be complex.

-

Diazotization: The primary amino groups can undergo diazotization upon reaction with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis.

Spectral Data

Detailed spectral data with peak assignments for 2,5-dichloro-p-phenylenediamine are not available in the searched literature. However, based on its structure, the following characteristic signals can be expected:

¹H NMR:

-

Signals corresponding to the aromatic protons. The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing chloro groups.

-

A broad signal for the amine (-NH₂) protons, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR:

-

Four distinct signals for the aromatic carbons, as the molecule has a plane of symmetry. The carbons attached to the amino groups would appear at a different chemical shift compared to those attached to the chlorine atoms.

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine groups, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-N stretching vibrations in the aromatic region.

-

C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound (177.03 g/mol ). The isotopic pattern of the two chlorine atoms would be a key feature in the mass spectrum.

-

Fragmentation patterns would likely involve the loss of chlorine and amino groups.

Applications in Drug Development

Currently, there is no specific, publicly available information detailing the use of 2,5-dichloro-p-phenylenediamine as a key intermediate or pharmacophore in drug development. Its primary documented use is as a monomer in the synthesis of high-performance polymers and as an intermediate in the production of dyes and pigments.[1][2]

While the core structure of a substituted phenylenediamine is present in some pharmacologically active compounds, direct evidence linking 2,5-dichloro-p-phenylenediamine to specific biological signaling pathways or drug candidates is lacking in the reviewed literature. Researchers may find its rigid, substituted aromatic core a useful scaffold for combinatorial chemistry and the development of new chemical entities.

Safety and Handling

2,5-Dichloro-p-phenylenediamine is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2,5-Dichloro-p-phenylenediamine, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,5-二氯对苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2,5-Dichloro-1,4-phenylenediamine | CAS#:20103-09-7 | Chemsrc [chemsrc.com]

- 8. cir-safety.org [cir-safety.org]

- 9. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,5-Dichlorobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzene-1,4-diamine, with the CAS number 20103-09-7, is an aromatic compound featuring a benzene ring substituted with two amine groups and two chlorine atoms.[1] Its formal IUPAC name is this compound.[2] This specific molecular structure imparts unique chemical properties that make it a valuable intermediate in various industrial syntheses, particularly in the production of high-performance pigments.[1][3] While its primary application lies in the pigment industry, its structural characteristics suggest potential for exploration in other areas, including pharmaceutical intermediates and specialty chemicals.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C6H6Cl2N2 | [2][3][4][5] |

| Molecular Weight | 177.03 g/mol | [2][4] |

| Appearance | White to Brown powder to crystal | [4][6] |

| Melting Point | 164-166 °C (decomposes) | [3][4][5] |

| Boiling Point | 303.7 ± 37.0 °C at 760 mmHg | [3][5] |

| Density | 1.5 ± 0.1 g/cm³ | [3][5] |

| Flash Point | 137.5 ± 26.5 °C | [3][5] |

| pKa | 3.16 ± 0.10 (Predicted) | [4] |

| LogP | 1.76 | [5] |

| Storage Temperature | 2-8°C | [4][5] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield.[1] A common starting material for its synthesis is 2,5-dichloroaniline.[1] The process can involve several key chemical transformations, including acylation, nitration, hydrolysis, and reduction.[1] Quality control during manufacturing is critical, often employing techniques like HPLC, GC-MS, NMR, and IR spectroscopy to ensure a purity of over 98.5%.[1]

Experimental Protocol: Synthesis from 2,5-dichloro-4-nitroaniline

One documented method for the synthesis of this compound involves the reduction of 2,5-dichloro-4-nitroaniline. The following protocol is based on a literature example:[4]

Materials:

-

2,5-dichloro-4-nitroaniline (41.4 g)

-

Deionized water (200 mL)

-

Sodium hydroxide (6 g)

-

1,4-naphthoquinone (0.3 g)

-

80% hydrazine hydrate solution (25 g)

Procedure:

-

To a reaction vessel, add 200 mL of deionized water, 41.4 g of pulverized 2,5-dichloro-4-nitroaniline, 6 g of sodium hydroxide, 0.3 g of 1,4-naphthoquinone, and 25 g of 80% hydrazine hydrate solution.[4]

-

Maintain the reaction system in an aqueous phase.[4]

-

Continuously stir the reaction mixture for 9 hours at a temperature range of 85°C to 95°C.[4]

-

After the reaction is complete, separate the product by filtration.[4]

-

Wash the filter cake with deionized water.[4]

-

Dry the product under appropriate conditions to yield 2,5-dichloro-1,4-benzenediamine (34.0 g).[4]

-

The purity of the product can be determined by gas chromatography (GC) and other chemical purity analyses. In one instance, this method yielded a product with 96% purity by GC and 99.6% by chemical purity analysis.[4]

Experimental Protocol: Synthesis via Diazotization and Reduction

An alternative synthetic route starts from 2,5-dichloroaniline and involves diazotization, coupling, and subsequent reduction.[7]

Conceptual Workflow:

Caption: Synthetic pathway via diazotization and reduction.

Applications

The primary industrial application of this compound is as a key intermediate in the synthesis of high-performance azo pigments, most notably Pigment Red 214.[1][3] The presence of chlorine atoms in its structure enhances the lightfastness and thermal stability of the resulting pigments.[1]

Pigment Synthesis Workflow:

Caption: Role in Pigment Red 214 Synthesis.

Safety and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2]

Summary of Hazard Information:

| Hazard Class | Category |

| Acute oral toxicity | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Toxicological Data:

| Test | Route of Exposure | Species | Dose | Reference |

| LD50 | Oral | Rat | 1750 mg/kg | [5] |

It is also identified as a potential methemoglobin-forming agent.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[5]

Potential for Drug Development

While the primary use of this compound is in the pigment industry, its chemical structure, an aromatic diamine, is a common scaffold in medicinal chemistry. The presence of chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability or modulating receptor binding. Further research could explore its utility as a building block for the synthesis of novel therapeutic agents. The reactivity of the amine groups allows for a variety of chemical modifications, opening avenues for the creation of diverse compound libraries for screening.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. This compound | 20103-09-7 [chemicalbook.com]

- 5. 2,5-Dichloro-1,4-phenylenediamine | CAS#:20103-09-7 | Chemsrc [chemsrc.com]

- 6. 2,5-Dichloro-1,4-phenylenediamine | 20103-09-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

Unlocking Material Potential: A Technical Guide to 2,5-Dichlorobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dichlorobenzene-1,4-diamine, a halogenated aromatic diamine, is emerging as a critical building block in the synthesis of advanced materials. Its rigid structure, coupled with the reactive amine functionalities and the influence of chloro-substituents, imparts unique properties to the resulting polymers and crystalline frameworks. This technical guide provides an in-depth exploration of the potential applications of this compound in materials science, focusing on high-performance polymers and covalent organic frameworks (COFs). It aims to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and logical relationships.

High-Performance Polymers: Enhancing Aramid Nanofibers

This compound has been successfully incorporated as a comonomer in the synthesis of poly(p-phenylene terephthalamide) (PPTA), the polymer renowned for its use in high-strength Kevlar® fibers. The introduction of this chlorinated diamine into the aramid backbone influences the self-assembly process, leading to the formation of nanofiber aqueous dispersions with distinct micromorphologies.[1][2] The presence of the chlorine atoms can modify the intermolecular interactions, potentially enhancing thermal stability and flame retardancy, key attributes for advanced aerospace composites and protective apparel.[3]

Logical Relationship: Impact of this compound on Aramid Properties

Caption: Incorporation of this compound into aramid polymers.

Covalent Organic Frameworks (COFs): Functional Porous Materials

A significant application of this compound is in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with a wide range of potential uses, including catalysis, separation, and sensing. The diamine serves as a rigid linker, connecting to other organic building blocks to form a pre-designed, porous network.

Case Study: TpPa-Cl2 for Photocatalytic Hydrogen Production

A notable example is the synthesis of a β-keto-enamine-based COF, designated TpPa-Cl2, from this compound and 1,3,5-triformylphloroglucinol.[4] This material exhibits promising performance in photocatalytic hydrogen production.[4] The presence of the electron-withdrawing chlorine atoms on the diamine linker is believed to enhance the photocatalytic activity.[4]

Quantitative Data: Photocatalytic Performance of TpPa-Cl2

| Property | Value | Reference |

| Hydrogen Production Rate | 11.73 µmol·m⁻²·h⁻¹ | [4] |

| Apparent Quantum Efficiency (at 400 nm) | 17% | [4] |

Experimental Protocol: Synthesis of TpPa-Cl2 COF[4]

Materials:

-

2,5-Dichloro-1,4-phenylenediamine (80 mg, 0.45 mmol)

-

1,3,5-triformylphloroglucinol (63 mg, 0.30 mmol)

-

Mesitylene (1.5 mL)

-

1,4-Dioxane (1.5 mL)

-

Aqueous Acetic Acid (0.5 mL, 6 M)

Procedure:

-

Dissolve 2,5-Dichloro-1,4-phenylenediamine and 1,3,5-triformylphloroglucinol in a mixture of mesitylene, 1,4-dioxane, and aqueous acetic acid.

-

Subject the resulting solution to ultrasonic treatment for 30 minutes.

-

Rapidly freeze the solution in a liquid nitrogen bath (77 K).

-

Degas the frozen mixture through three freeze-pump-thaw cycles.

-

Seal the reaction vessel and heat at 120°C for 72 hours.

-

Cool the mixture to room temperature to obtain the TpPa-Cl2 product.

Synthetic Pathway: TpPa-Cl2 COF Formation

Caption: Synthesis of TpPa-Cl2 Covalent Organic Framework.

In-situ Synthesis of Functional Coatings

Another innovative application is the in-situ synthesis of chlorine-functionalized COF coatings for solid-phase microextraction (SPME).[5][6] By growing the COF directly on an amino-functionalized stainless steel wire using 2,5-dichloro-1,4-phenylenediamine and triformylphloroglucinol as monomers, a robust and selective coating for the extraction of polychlorinated biphenyls (PCBs) from environmental samples can be fabricated.[6] This approach demonstrates the potential for creating bespoke functional surfaces for analytical applications.[7][8][9]

Experimental Workflow: In-situ COF Coating Fabrication

References

- 1. Recent Advances in Self-Assembly and Application of Para-Aramids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi-res.com [mdpi-res.com]

- 9. dokumen.pub [dokumen.pub]

Methodological & Application

synthesis of Pigment Red 214 using 2,5-Dichlorobenzene-1,4-diamine

Application Notes: Synthesis of C.I. Pigment Red 214

Introduction

C.I. Pigment Red 214 is a high-performance disazo condensation pigment known for its bluish-red hue, high color strength, and excellent fastness properties.[1][2][3] Its robustness, including good resistance to light, heat, and chemicals, makes it a preferred colorant in demanding applications such as automotive paints, industrial coatings, high-quality printing inks, and for coloring various polymers like PVC, PE, and PP.[2][4][5]

The molecular structure of Pigment Red 214 is built upon a central diamine core, which links two monoazo dye units. The synthesis protocol detailed here utilizes 2,5-Dichlorobenzene-1,4-diamine as this crucial central building block.[2][6] The overall process is a multi-step synthesis that involves diazotization, azo coupling, and a final condensation reaction.[2] The presence of chlorine atoms in the structure, contributed by both the initial diazo component (2,5-dichloroaniline) and the central diamine, significantly enhances the lightfastness and thermal stability of the final pigment.[6]

These notes provide a comprehensive protocol for the synthesis of Pigment Red 214, intended for researchers in materials science, organic chemistry, and industrial pigment development.

Data Presentation: Physicochemical Properties

A summary of the key properties for the central reactant and the final pigment product is provided below.

| Property | This compound | C.I. Pigment Red 214 |

| Synonyms | 1,4-Diamino-2,5-dichlorobenzene, 2,5-Dichloro-p-phenylenediamine | Disazo Red BN, Cromophtal Red BN, Novoperm Red BN |

| CAS Number | 20103-09-7[7] | 40618-31-3[1] |

| C.I. Number | - | 200660[1] |

| Molecular Formula | C₆H₆Cl₂N₂[7] | C₄₀H₂₂Cl₆N₆O₄[2] |

| Molecular Weight | 177.03 g/mol [7] | 863.38 g/mol [2] |

| Appearance | Colorless to pale yellow transparent liquid or solid[7] | Red powder[5] |

| Melting Point | 164-166 °C (decomposes)[7][8] | - |

| Boiling Point | 303.7 ± 37.0 °C at 760 mmHg[7] | - |

| Thermal Stability | - | Stable up to 200-300 °C[2] |

| Key Applications | Intermediate in pigment synthesis[7] | Plastics, paints, coatings, printing inks[2][4] |

Experimental Protocols

The synthesis of Pigment Red 214 is a multi-stage process. It begins with the creation of a monoazo intermediate, which is then converted to an acyl chloride. Two equivalents of this acyl chloride are subsequently condensed with one equivalent of this compound.

Part A: Synthesis of Monoazo Acyl Chloride Intermediate

Step 1: Diazotization of 2,5-Dichloroaniline

-

Prepare an acidic solution by adding 2,5-dichloroaniline to a hydrochloric acid medium in a reaction vessel equipped with a stirrer and a cooling system.

-

Cool the mixture to 0-5 °C using an ice bath.[9]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) to the stirred suspension. Maintain the temperature strictly between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.[10][11]

-

Continue stirring for approximately 30-60 minutes after the addition is complete to ensure the diazotization reaction goes to completion. The formation of the diazonium salt is a critical first step in azo dye synthesis.[11][12]

Step 2: Azo Coupling Reaction

-

In a separate vessel, prepare a solution or suspension of the coupling component, 2-hydroxy-3-naphthoic acid, typically in an alkaline aqueous medium to facilitate dissolution.

-

Cool the coupling component solution to 0-10 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the cold coupling component solution with vigorous stirring.

-

Maintain the low temperature and control the pH of the reaction mixture as the coupling reaction proceeds. This electrophilic aromatic substitution reaction forms the monoazo dye intermediate.[13][14]

-

After the addition is complete, allow the reaction to stir for several hours to ensure maximum yield of the precipitated monoazo dye.

-

Filter the resulting precipitate, wash it thoroughly with water to remove residual salts and acids, and dry the product.

Step 3: Conversion to Acyl Chloride

-

Suspend the dried monoazo dye from Step 2 in an inert, high-boiling organic solvent such as o-dichlorobenzene.

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂), to the suspension.[2] This reaction converts the carboxylic acid group of the 2-hydroxy-3-naphthoic acid moiety into a more reactive acyl chloride.

-

Gently heat the mixture under reflux until the reaction is complete, which can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

The resulting product, a monoazo acyl chloride, is typically used directly in the next step without isolation.

Part B: Condensation with this compound

Step 4: Condensation Reaction

-

Prepare a solution of this compound in a suitable high-boiling organic solvent (e.g., o-dichlorobenzene) and heat it to approximately 110 °C.[15]

-

Slowly add the hot solution of the monoazo acyl chloride intermediate (from Part A) to the heated this compound solution. The stoichiometry is critical: two moles of the monoazo acyl chloride react with one mole of the diamine.[1]

-

After the addition is complete, raise the temperature of the reaction mixture to 140-145 °C and stir for several hours to drive the condensation reaction to completion.[15] During this step, the crude Pigment Red 214 will precipitate from the solution.

Part C: Pigmentation Treatment (Finishing)

Step 5: Isolation and Purification

-

Cool the pigment suspension to room temperature.

-

Add a non-solvent, such as warm methanol, to the suspension to fully precipitate the pigment and wash away impurities.[15]

-

Heat the mixture briefly (e.g., to 60 °C) before filtering the solid product.[15]

-

Wash the filter cake sequentially with warm methanol and then with water to remove residual solvent and by-products.[15]

-

Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) to yield the purified C.I. Pigment Red 214.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of C.I. Pigment Red 214.

References

- 1. Pigment Red 214 [dyestuffintermediates.com]

- 2. zeyachem.net [zeyachem.net]

- 3. ispigment.com [ispigment.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. China Pigment Red 214 / CAS 4068-31-3 factory and manufacturers | Precise Color [precisechem.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. This compound | 20103-09-7 [chemicalbook.com]

- 9. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fsw.cc [fsw.cc]

- 12. jchemrev.com [jchemrev.com]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. nbinno.com [nbinno.com]

- 15. EP0822235B1 - Process for the manufacture of disazo pigment mixtures with a high tinctorial power - Google Patents [patents.google.com]

Application Note: Synthesis and Characterization of a Novel Polyamide from 2,5-Dichlorobenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and characterization of a novel aromatic polyamide derived from the monomer 2,5-Dichlorobenzene-1,4-diamine. While this specific monomer is noted for its potential in high-performance polymers, detailed studies on its use in polyamide synthesis are not widely published.[1] This application note, therefore, presents a representative low-temperature solution polycondensation method with terephthaloyl chloride, a common technique for preparing aromatic polyamides.[2] The expected properties of the resulting polymer, herein designated as PA-DCB-TPC, are extrapolated from literature on analogous halogenated aromatic polyamides.[3][4] The inclusion of chlorine atoms in the polymer backbone is anticipated to enhance thermal stability and flame retardant properties.[3][4] This protocol is intended to serve as a foundational method for researchers exploring new high-performance polymers.

Introduction